molecular formula C16H14N2O2S B2405303 N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide CAS No. 1226429-80-6

N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide

Cat. No.: B2405303
CAS No.: 1226429-80-6
M. Wt: 298.36
InChI Key: YEUVXUVIHQAWCK-UHFFFAOYSA-N
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Description

N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a molecular scaffold that combines a quinoline moiety with a thiophene carboxamide, a structure known to be associated with potent biological activity . Research Applications and Value: The primary research value of this compound lies in its potential as an antitumor agent. Thiophene-carboxamide derivatives are actively investigated as biomimetics of Combretastatin A-4 (CA-4) , a natural product that inhibits tubulin polymerization. Compounds in this class demonstrate potent anti-proliferative effects against a range of cancer cell lines, including hepatocellular carcinoma (Hep3B), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) . The quinoline component is also a privileged structure in drug discovery, frequently found in compounds that modulate various biological targets . Researchers can utilize this chemical tool to study novel pathways for inducing cell cycle arrest and apoptosis in malignant cells. Potential Mechanism of Action: While the exact mechanism for this specific analogue is under investigation, closely related thiophene carboxamide derivatives are known to bind to the colchicine binding site on tubulin . This binding disrupts microtubule dynamics, preventing cancer cells from undergoing successful mitosis and ultimately leading to cell death . The thiophene ring, due to its high aromaticity, is critical for interactions within the tubulin-binding pocket, and the methoxyquinoline group may contribute to additional target affinity or influence pharmacokinetic properties. Note on Use: This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-8-13(21-9-10)16(19)17-12-5-3-4-11-6-7-14(20-2)18-15(11)12/h3-9H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUVXUVIHQAWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Methoxylation: The quinoline derivative is then methoxylated using methanol and a suitable catalyst.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.

    Coupling Reaction: The final step involves coupling the methoxyquinoline derivative with the thiophene derivative using a carboxylation reaction in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.

    Biology: It is investigated for its antimicrobial properties against various bacterial and fungal strains.

    Industry: The compound is used as a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide involves its interaction with molecular targets such as DNA and enzymes:

    DNA Interaction: The compound intercalates into the DNA helix, disrupting the replication process.

    Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide: shares similarities with other quinoline and thiophene derivatives, such as:

Uniqueness

  • This compound is unique due to its combined quinoline and thiophene moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials.

Biological Activity

N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings.

Synthesis Overview

The synthesis of this compound involves several key steps:

  • Formation of the Quinoline Moiety : Synthesized via the Skraup synthesis involving aniline, glycerol, and sulfuric acid.
  • Methoxylation : The quinoline derivative is methoxylated using methanol.
  • Thiophene Ring Formation : Achieved through the Gewald reaction involving ketones and elemental sulfur.
  • Coupling Reaction : The final step couples the methoxyquinoline with the thiophene derivative using a carboxylation reaction with a coupling agent like EDCI.

This compound exhibits its biological activity primarily through:

  • DNA Interaction : The compound intercalates into the DNA helix, disrupting replication processes.
  • Enzyme Inhibition : It inhibits topoisomerase enzymes, crucial for DNA replication and transcription.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. Its ability to inhibit topoisomerase suggests potential as an anticancer agent, as these enzymes are often overexpressed in cancer cells. In vitro studies have shown that similar compounds can reduce tumor cell proliferation and induce apoptosis .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest it may exhibit activity comparable to established antimicrobial agents, making it a candidate for further exploration in infectious disease treatments.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is essential:

Compound NameStructureBiological ActivityNotes
Compound AQuinoline DerivativeAnticancerStrong topoisomerase inhibition
Compound BThiophene DerivativeAntimicrobialEffective against Gram-positive bacteria
This compoundQuinoline-Thiophene HybridAnticancer & AntimicrobialUnique dual action due to structural moieties

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the anticancer effects of related quinoline derivatives, demonstrating significant inhibition of tumor growth in murine models with minimal toxicity observed at therapeutic doses .
  • Antimicrobial Evaluation :
    • In vitro tests showed that this compound inhibited the growth of various pathogens, indicating its potential as a broad-spectrum antimicrobial agent.
  • Structure-Activity Relationship (SAR) :
    • Research has identified key structural features that enhance biological activity, emphasizing the importance of specific substitutions on the quinoline and thiophene rings for optimal efficacy .

Q & A

Q. What are the standard synthetic protocols for N-(2-methoxyquinolin-8-yl)-4-methylthiophene-2-carboxamide?

A common approach involves coupling 4-methylthiophene-2-carboxylic acid derivatives with 2-methoxyquinolin-8-amine. For example:

  • React 4-methylthiophene-2-carbonyl chloride with 2-methoxyquinolin-8-amine in acetonitrile under reflux (1–2 hours).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Alternative methods use coupling reagents like HATU/DIPEA in DMF at room temperature for milder conditions .

Q. What characterization techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon backbone (e.g., thiophene C=O at ~165 ppm, quinoline methoxy at ~55 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks.
  • X-ray Crystallography : For unambiguous structural determination (see SHELX refinement protocols) .

Q. How is purity assessed during synthesis?

  • TLC : Monitor reaction progress using silica plates (e.g., ethyl acetate/hexane 3:7, UV visualization).
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify purity (>95% target) .

Q. What structural features influence reactivity?

  • The quinoline moiety’s electron-deficient aromatic system facilitates nucleophilic substitution.
  • The thiophene carboxamide group enables hydrogen bonding (N–H···O) and π-π stacking, critical for crystallographic packing .

Q. What safety protocols are recommended?

  • Use PPE (gloves, goggles) due to potential irritancy of intermediates (e.g., acyl chlorides).
  • Conduct toxicity screening (e.g., Ames test) for mutagenicity risks .

Advanced Research Questions

Q. How can crystallographic data be refined using SHELX software?

  • Data Input : Load .hkl files into SHELXL. Use L.S. commands for least-squares refinement.
  • Hydrogen Bonding : Define restraints for N–H···O and C–H···O interactions (e.g., AFIX 137 for amine hydrogens).
  • Validation : Check R-factors (<5%) and residual density maps post-refinement .

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

  • Multi-Technique Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian09).
  • Crystallographic Overrides : Use X-ray data to resolve ambiguous NOESY or COSY correlations .

Q. What strategies optimize reaction yields in multi-step synthesis?

  • Solvent Optimization : Replace acetonitrile with DMF for better solubility of polar intermediates.
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer.
  • Stepwise Monitoring : Quench aliquots at intervals for HPLC analysis to identify bottlenecks .

Q. How to analyze intermolecular interactions in crystal structures?

  • Hydrogen Bond Tables : Quantify bond lengths (e.g., N–H···O ~2.8–3.0 Å) and angles (~150–160°).
  • Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···π interactions) using CrystalExplorer .

Q. What computational methods predict biological activity?

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains).
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on IC50_{50} values .

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